N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea

Description

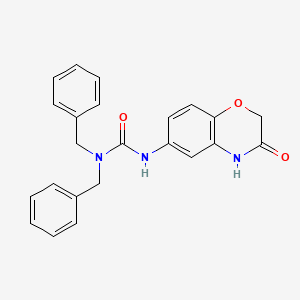

N,N-Dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is a synthetic urea derivative characterized by a central urea core (-NH-C(=O)-NH-) flanked by two benzyl groups (N,N-dibenzyl) and a 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl moiety.

Properties

IUPAC Name |

1,1-dibenzyl-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c27-22-16-29-21-12-11-19(13-20(21)25-22)24-23(28)26(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRFOWKPTRJMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea typically involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a carbonyl compound under acidic or basic conditions.

Urea Formation: The benzoxazine intermediate is then reacted with dibenzylamine and an isocyanate to form the urea linkage. This step often requires the use of a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. A study demonstrated that derivatives of benzoxazine exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic efficacy in oncology .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have reported that benzoxazine derivatives possess activity against a range of bacteria and fungi. For instance, a derivative demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

3. Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly relevant in the development of drugs targeting metabolic disorders and obesity .

Agricultural Applications

1. Herbicidal Activity

The structural characteristics of this compound suggest potential use as a herbicide. Preliminary studies have shown that compounds with similar functionalities can effectively control weed growth without adversely affecting crop yield. Field trials are necessary to evaluate the efficacy and safety of this compound in agricultural settings .

2. Plant Growth Regulation

In addition to herbicidal properties, there is evidence suggesting that benzoxazine derivatives can act as plant growth regulators. They may enhance root development and improve nutrient uptake in various crops, leading to better growth performance under stress conditions .

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized in polymer synthesis due to its ability to undergo polymerization reactions. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties of the resulting materials .

2. Coatings and Adhesives

The unique chemical structure allows for potential applications in coatings and adhesives. The compound's properties could improve adhesion strength and durability when integrated into formulation systems used in industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzoxazine ring and urea moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea with key analogs, highlighting structural differences, molecular properties, and applications:

Structural and Functional Insights

Urea Derivatives in Agrochemicals

The target compound shares the urea backbone with herbicidal agents like chloroxuron and difenoxuron. However, its dibenzyl groups and benzoxazinone substituent distinguish it from these analogs, which feature simpler aromatic ethers (e.g., chlorophenoxy).

Benzoxazinone Moieties in Pharmaceuticals

The 3-oxo-benzoxazin-6-yl group is a hallmark of bioactive molecules. For example, balcinrenone (a ROR-gamma modulator) and patent-derived acetamide derivatives () utilize this heterocycle for target binding. The target compound’s urea linkage, instead of an acetamide or carboxamide group, may alter its pharmacokinetic profile, such as metabolic stability or receptor affinity .

Research Findings and Implications

- Agrochemical Potential: The urea scaffold is well-established in herbicides, but the target compound’s benzoxazinone moiety could introduce novel modes of action, such as interference with plant hormone pathways .

- Pharmaceutical Applications: Benzoxazinone-containing pharmaceuticals (e.g., balcinrenone) target nuclear receptors, suggesting the compound could be optimized for autoimmune or inflammatory diseases .

- Synthetic Utility: As a building block, the compound’s dibenzyl groups and benzoxazinone ring may serve in synthesizing libraries of derivatives for high-throughput screening .

Biological Activity

N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 387.44 g/mol. Its structure includes a benzoxazine ring, which is known for various biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown activity against various bacterial strains. For instance, studies have demonstrated that benzoxazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Benzoxazine derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar scaffolds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Research on related compounds indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests a potential role in treating inflammatory diseases .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in signaling pathways related to inflammation and cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as novel antimicrobial agents .

- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines revealed that some benzoxazine derivatives induced cell death at micromolar concentrations. These findings highlight the need for further exploration into their mechanisms of action and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea?

- Methodological Answer : A common approach involves cyclization of aminophenol derivatives with dibromoethane to form the benzoxazine core, followed by acylation with dichloroacetyl chloride. For example, 3,4-dihydro-2H-1,4-benzoxazine intermediates can be synthesized via cyclization of 2-aminophenols with 1,2-dibromoethane under reflux in ethanol. Subsequent urea formation may employ carbodiimide coupling agents (e.g., DCC) with benzylamine derivatives in anhydrous DMF .

Q. How is the structural integrity of this compound verified in academic research?

- Methodological Answer : Structural confirmation relies on multi-technique validation:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For instance, the benzoxazine ring protons typically appear as distinct multiplets between δ 3.5–4.5 ppm, while urea NH signals are observed near δ 8–10 ppm .

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming stereochemistry and hydrogen-bonding networks. Crystallization often requires slow evaporation from DCM/hexane mixtures .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm accuracy) and fragments .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, structurally related benzoxazines require:

- Respiratory protection : Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) in high-exposure scenarios.

- Glove selection : Nitrile gloves (≥0.11 mm thickness) for organic solvent compatibility.

- Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold methanol before aqueous neutralization .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis of chiral benzoxazine derivatives?

- Methodological Answer : Enantioselective synthesis can leverage biocatalytic methods. For example, Novozyme®-435 lipase in THF selectively deacetylates acetoxyethyl dihydrobenzoxazines, achieving >90% enantiomeric excess. Reaction monitoring via chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) ensures purity .

Q. What strategies are effective in resolving conflicting bioactivity data across neuroprotection studies?

- Methodological Answer : Discrepancies often arise from:

- Purity variations : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before assays.

- Assay standardization : Use SH-SY5Y neuronal cells with consistent ROS induction protocols (e.g., 100 µM HO for 24 hr) and positive controls (e.g., Trolox).

- Dosage normalization : Compare molar concentrations rather than mass-based doses. In vivo studies should report bioavailability (e.g., 10 mg/kg IP in neonatal mice with plasma LC-MS monitoring) .

Q. How should researchers design experiments to assess metabolic stability in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human or murine) at 37°C, monitoring parent compound depletion via LC-MS/MS. Use NADPH cofactors for cytochrome P450 activity.

- Metabolite ID : Employ HR-MS/MS with data-dependent acquisition (DDA) to detect phase I/II metabolites. For example, hydroxylation (+16 Da) or glucuronidation (+176 Da) patterns .

Q. What computational tools are recommended for predicting binding modes to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) against crystallographic protein structures (PDB: e.g., 6ROR for RORγ modulation) identifies potential binding pockets. MD simulations (GROMACS, 100 ns trajectories) assess stability of ligand-protein complexes. QSAR models using MOE descriptors can prioritize derivatives for synthesis .

**How can conflicting crystallographic data (e.g., disorder in benzoxazine rings) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.